molecular formula C17H19ClN2O4 B163828 Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate CAS No. 916048-02-7

Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate

Cat. No. B163828
M. Wt: 350.8 g/mol
InChI Key: FXDFCQKNBUKFLH-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(5-chloro-2,2’-dioxospiro[indole-3,3’-pyrrolidine]-1-yl)acetate” is a chemical compound. It is a solid substance . The compound is stored in a dry environment at a temperature between 2-8°C .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

1. Structural Analysis and Chemical Reactivity

The compound tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate and its analogs have been a subject of interest in structural and chemical reactivity studies. For instance, Boraei et al. (2021) synthesized analogues containing alkylsulfanyl moieties and conducted X-Ray structure, Hirshfeld analysis, and DFT studies. These studies delve into molecular packing, charge distribution, and various chemical interactions, offering insights into the physical and chemical properties of these compounds (Boraei et al., 2021).

2. Synthesis and Characterization of Derivatives

Significant work has been done in synthesizing and characterizing derivatives of tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate for potential applications. For example, researchers developed efficient synthetic pathways for derivatives, examining the selectivity and reactivity of these compounds in various conditions. Studies like these highlight the versatility and potential utility of these compounds in more complex chemical syntheses and potential applications in various fields, including pharmaceuticals and material science (Choi Hyeong-Wook & Hyunik Shin, 2008).

3. Antimicrobial Activity

The antimicrobial properties of derivatives of tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate have also been explored. Muthukumar et al. (2021) investigated a crystalline compound derived from tert-butyl acetoacetate for its antimicrobial activity. Their research underscores the potential of these compounds in developing new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Muthukumar et al., 2021).

Safety And Hazards

The safety information for this compound indicates that it has the GHS07 pictogram. The hazard statements are H302, H315, H319, and H335. The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4/c1-16(2,3)24-13(21)9-20-12-5-4-10(18)8-11(12)17(15(20)23)6-7-19-14(17)22/h4-5,8H,6-7,9H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDFCQKNBUKFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)Cl)C3(C1=O)CCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647624
Record name tert-Butyl (5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate

CAS RN

916048-02-7
Record name tert-Butyl (5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate
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Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate
Reactant of Route 3
Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate
Reactant of Route 4
Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate
Reactant of Route 5
Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate

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